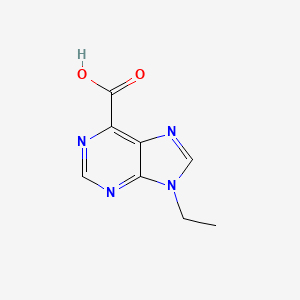

9-ethyl-9H-purine-6-carboxylic acid

Beschreibung

9-Ethyl-9H-purine-6-carboxylic acid is a purine derivative featuring an ethyl group at the N9 position and a carboxylic acid moiety at the C6 position. Purines are critical in biological systems, serving as building blocks for DNA/RNA and participating in signaling pathways (e.g., ATP, GTP) . The ethyl substituent enhances lipophilicity compared to natural purines, while the carboxylic acid group enables salt formation, improving solubility for pharmaceutical applications.

Eigenschaften

IUPAC Name |

9-ethylpurine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2/c1-2-12-4-11-5-6(8(13)14)9-3-10-7(5)12/h3-4H,2H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZKLXKWWBYJHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(N=CN=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-ethyl-9H-purine-6-carboxylic acid typically involves the alkylation of purine derivatives. One common method is the reaction of 9H-purine-6-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.

Industrial Production Methods

Industrial production of 9-ethyl-9H-purine-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-ethyl-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethyl group or other positions on the purine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Halogenating agents, nucleophiles, and catalysts are used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts or esters, while reduction can produce alcohols or aldehydes.

Wissenschaftliche Forschungsanwendungen

9-ethyl-9H-purine-6-carboxylic acid has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of various purine derivatives with potential biological activities.

Biology: The compound is used in studies related to nucleic acid metabolism and enzyme interactions.

Industry: It is utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 9-ethyl-9H-purine-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase (DHFR) and thymidylate synthase. By inhibiting these enzymes, the compound can disrupt DNA replication and cell proliferation, leading to its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at N9 and C6

The table below summarizes key structural analogs and their properties:

*Estimated based on methyl analog (178.15) + ethyl-methylene group (+14.02).

Biologische Aktivität

9-Ethyl-9H-purine-6-carboxylic acid (CAS No. 2137942-88-0) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and biochemistry. This compound is structurally related to other purine analogs, which are known for their diverse pharmacological properties, including anticancer, antiviral, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of 9-ethyl-9H-purine-6-carboxylic acid is C₉H₁₁N₅O₂. Its structure consists of a purine base with an ethyl group at the C-9 position and a carboxylic acid functional group at the C-6 position. This specific modification is crucial for its biological activity.

The biological activity of 9-ethyl-9H-purine-6-carboxylic acid is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors involved in nucleic acid metabolism. It acts as an inhibitor of certain kinases and has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting programmed cell death.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 9-ethyl-9H-purine-6-carboxylic acid:

-

In vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- MCF7 (breast cancer)

- HeLa (cervical cancer)

- PC3 (prostate cancer)

-

Mechanisms of Action : The compound has been shown to induce apoptosis through:

- Activation of caspases

- Disruption of mitochondrial membrane potential

- Modulation of cell cycle checkpoints

Data Table: Biological Activity Summary

| Cell Line | IC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|

| MCF7 | < 5 | Apoptosis induction | |

| HeLa | 1.84 | Cell cycle arrest | |

| PC3 | 5.13 | Kinase inhibition | |

| HL-60 | 1.3 | Apoptosis and cell cycle arrest |

Case Studies

Several case studies have explored the efficacy of 9-ethyl-9H-purine-6-carboxylic acid in therapeutic applications:

- Cervical Cancer Treatment : A study by Kode et al. focused on the effects of various ethyl-substituted purines on cervical cancer cells, demonstrating significant antiproliferative effects compared to standard treatments like cisplatin .

- Leukemia Models : Zhao et al. investigated the compound's activity against leukemia cell lines, revealing that certain modifications enhanced its antiproliferative effects significantly, suggesting a structure-activity relationship that could guide further development .

- Combination Therapies : The potential for combining 9-ethyl-9H-purine-6-carboxylic acid with other chemotherapeutic agents is being explored to enhance efficacy and reduce resistance in cancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.